2-Naphthalenethiol
Overview
Description
2-Naphthalenethiol is an organosulfur compound with the molecular formula C₁₀H₇SH. It is a white solid and one of the two monothiols of naphthalene, the other being 1-naphthalenethiol . This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthalenethiol is typically synthesized from 2-naphthol through the Newman–Kwart rearrangement. The process involves the conversion of 2-naphthol to O-2-naphthyl dimethylthiocarbamate, followed by pyrolysis to yield the desired thiol . The detailed steps are as follows:
O-2-Naphthyl dimethylthiocarbamate Formation:
Pyrolysis and Hydrolysis:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
2-Naphthalenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the conversion of disulfides back to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces other functional groups in aromatic compounds.
Addition: The thiol group can add to alkenes and alkynes, forming thioethers and thiolates
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiolates, alkoxides.
Electrophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include disulfides, sulfonic acids, thioethers, and thiolates.
Scientific Research Applications
2-Naphthalenethiol has a wide range of applications in scientific research:
Mechanism of Action
2-Naphthalenethiol is compared with other similar compounds such as 1-naphthalenethiol, thiophenol, and benzyl mercaptan. The uniqueness of this compound lies in its specific position of the thiol group on the naphthalene ring, which influences its reactivity and applications .
Comparison with Similar Compounds
1-Naphthalenethiol: Similar structure but with the thiol group at a different position.
Thiophenol: Contains a thiol group attached to a benzene ring.
Benzyl mercaptan: Features a thiol group attached to a benzyl group.
Properties
IUPAC Name |
naphthalene-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCQDOVPMUSZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059028 | |
Record name | 2-Naphthalenethiol | |
Source | EPA DSSTox | |
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Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, crystals with disagreeable mercaptan-like odour | |
Record name | 2-Naphthalenethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Naphthalenethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/681/ | |
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Boiling Point |
286.00 to 288.00 °C. @ 760.00 mm Hg | |
Record name | 2-Naphthalenethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly, slightly soluble in water; soluble in alcohol and ether | |
Record name | 2-Naphthalenethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Naphthalenethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/681/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
91-60-1 | |
Record name | 2-Naphthalenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-60-1 | |
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Record name | 2-Naphthalenethiol | |
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Record name | Naphthalene-2-thiol | |
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Record name | 2-Naphthalenethiol | |
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Record name | 2-Naphthalenethiol | |
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Record name | Naphthalene-2-thiol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.893 | |
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Record name | 2-NAPHTHALENETHIOL | |
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Record name | 2-Naphthalenethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
81 °C | |
Record name | 2-Naphthalenethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-naphthalenethiol interact with gold surfaces?
A1: this compound forms self-assembled monolayers (SAMs) on gold surfaces by forming a strong sulfur-gold bond. [, , , , ] The naphthalene ring can adopt different orientations on the surface, influencing the SAM's properties. [, ] Annealing the SAM-modified surface can improve its blocking properties. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C10H8S and a molecular weight of 160.23 g/mol.
Q3: Is there spectroscopic data available for this compound?
A3: Yes, researchers have used various spectroscopic techniques to characterize this compound, including Fourier Transform Infrared Spectroscopy (FTIR), [, ] Raman spectroscopy, [, , , ] and surface-enhanced Raman scattering (SERS). [, , , ] These techniques provide information about the vibrational modes and electronic structure of the molecule.
Q4: How stable are this compound SAMs in different solvents?
A4: Desorption studies using liquid chromatography revealed that this compound SAMs desorb in pure solvents, yielding bis(2-naphthyl) disulfide. [] Exchange with decanethiol results in this compound as the sole product, suggesting a proton transfer mechanism at the gold surface. []
Q5: Does this compound undergo any thermal reactions when adsorbed on metal surfaces?
A5: Temperature-programmed desorption (TPD) studies of this compound on Ag(111) show that it undergoes various thermal reactions, including S-H bond breaking, H2 desorption, and the formation of complex organic products containing coupled C10H7 and C10H7S units. []
Q6: Can this compound be used in sensing applications?
A6: Yes, this compound's strong SERS response makes it suitable as a Raman reporter in various sensing applications, including the detection of lead ions [], volatile gases in spoiled food [], and tumor cell targeting. []
Q7: How does this compound affect the performance of polymer electrolyte membrane fuel cells (PEMFCs)?
A7: While this compound can be used to functionalize carbon nanofibers for platinum electrocatalyst loading in PEMFCs, it can also act as a catalyst poison. [] Heat treatment at 400 °C is necessary to remove this compound and improve fuel cell performance. []
Q8: Have computational methods been used to study this compound?
A9: Yes, Density Functional Theory (DFT) calculations have been used to investigate the adsorption of this compound on metal oxide nanoparticles, revealing that the relative strengths of the metal-sulfur and metal-hydroxyl bonds are crucial for thiol adsorption. [] Additionally, DFT calculations have been employed to study the mechanism of aerobic thiol oxidation catalyzed by a tellurorhodamine chromophore, where this compound served as a model substrate. []
Q9: How do structural modifications of this compound influence its properties?
A10: The position of the thiol group on the naphthalene ring significantly affects the molecule's self-assembly and electronic properties. For instance, this compound forms different structural phases on Au(111) compared to 1-naphthalenethiol. [, ] Additionally, introducing substituents on the naphthalene ring can alter its electronic properties, affecting its SERS activity and interaction with metal surfaces. [, ]
Q10: What analytical techniques are used to quantify this compound?
A11: High-Performance Liquid Chromatography (HPLC) is commonly used to quantify this compound in various matrices, including solutions and biological samples. [, ] UV-Vis detection is often employed, and derivatization with this compound can enhance the detectability of other analytes, such as Sulforaphane. []
Q11: Are there any other notable applications of this compound in materials science?
A12: this compound is used in the synthesis of thermotropic polyesters with liquid crystalline properties. [] These polyesters exhibit a nematic mesophase at elevated temperatures and have potential applications in various fields, including electro-optical devices and high-performance fibers. []
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